molecular formula C8H11NO4S B1307111 N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide CAS No. 878427-52-2

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

Cat. No.: B1307111
CAS No.: 878427-52-2
M. Wt: 217.24 g/mol
InChI Key: QPAHVGJSSMSJPL-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a furan ring attached to a methanesulfonamide group. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide typically involves the reaction of 5-formylfuran-2-ylmethylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-formylfuran-2-carboxylic acid.

    Reduction: 5-hydroxymethylfuran-2-ylmethyl-N-methylmethanesulfonamide.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reactant in Suzuki coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the synthesis of stable dye-sensitized solar cells and other industrially relevant materials.

Comparison with Similar Compounds

Similar Compounds

    5-formylfuran-2-ylmethyl acetate: Similar structure but with an acetate group instead of a methanesulfonamide group.

    5-formylfuran-2-ylmethylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.

    5-formylfuran-2-ylmethyl formate: Similar structure but with a formate group instead of a methanesulfonamide group.

Uniqueness

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide stands out due to its unique combination of a furan ring and a methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-9(14(2,11)12)5-7-3-4-8(6-10)13-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAHVGJSSMSJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(O1)C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390363
Record name N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878427-52-2
Record name N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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